

2-amino-N-(3-chlorophenyl)benzamide CAS number and structure

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Compound of Interest

Compound Name: 2-amino-N-(3-chlorophenyl)benzamide

Cat. No.: B184141

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Technical Guide: 2-amino-N-(3-chlorophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-amino-N-(3-chlorophenyl)benzamide**, including its chemical identity, structural information, predicted physicochemical properties, and detailed experimental protocols for its synthesis and characterization. This document addresses the current landscape of publicly available information and provides logical workflows for its laboratory preparation and analysis.

Chemical Identity and Structure

CAS Number: 22312-61-4^[1]

Molecular Formula: C₁₃H₁₁ClN₂O

Structure:

The structure of **2-amino-N-(3-chlorophenyl)benzamide** consists of a benzamide core. The amide nitrogen is substituted with a 3-chlorophenyl group, and the benzoyl ring carries an amino group at the 2-position (ortho-position).

Chemical Identifiers:

- SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)N[\[2\]](#)
- InChI: InChI=1S/C13H11ClN2O/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,15H2,(H,16,17)[\[2\]](#)

Physicochemical and Spectrometric Data

Due to a lack of experimentally derived data in peer-reviewed literature for this specific isomer, the following tables summarize calculated and predicted properties. These values serve as a baseline for experimental design and characterization.

Table 1: Predicted Physicochemical Properties

Property	Value	Data Type	Source
Molecular Weight	246.7 g/mol	Calculated	-
Monoisotopic Mass	246.05598 Da	Calculated	PubChem [2]
XlogP	3.6	Predicted	PubChem [2]
Appearance	White to off-white solid	Predicted	General knowledge of benzanilides
Solubility	Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol)	Predicted	General solubility trends

Table 2: Predicted Mass Spectrometry Data

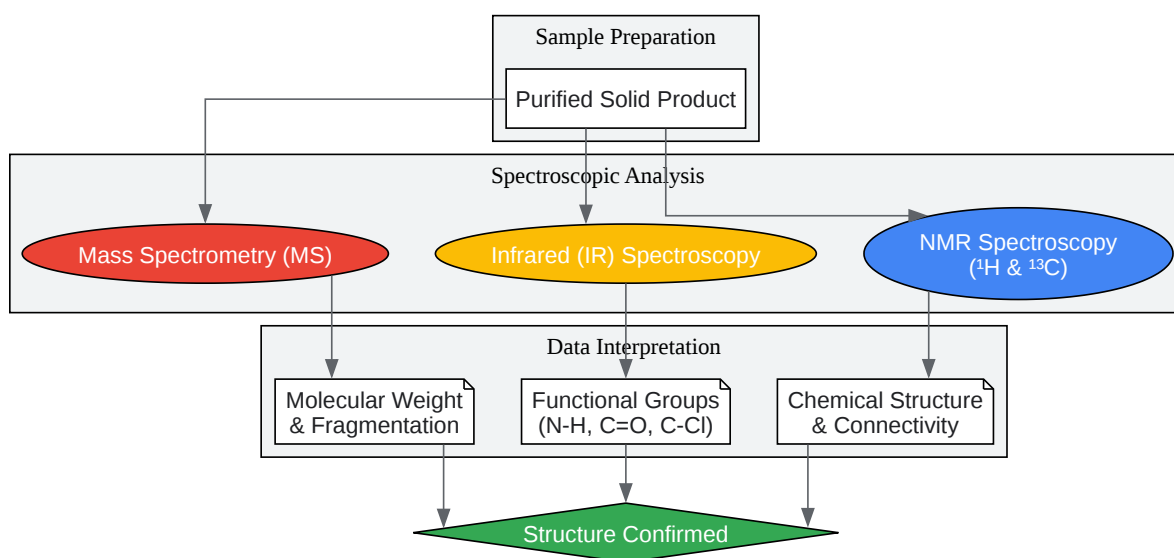
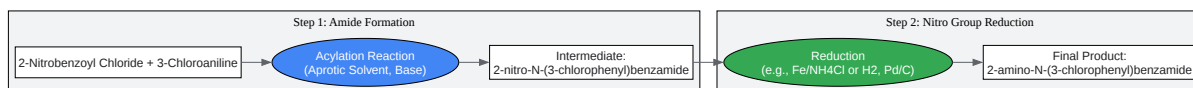
Adduct	m/z	Predicted CCS (Å²)	Data Type	Source
[M+H] ⁺	247.06326	153.5	Predicted	PubChem[2]
[M+Na] ⁺	269.04520	161.6	Predicted	PubChem[2]
[M-H] ⁻	245.04870	160.0	Predicted	PubChem[2]
[M] ⁺	246.05543	152.9	Predicted	PubChem[2]

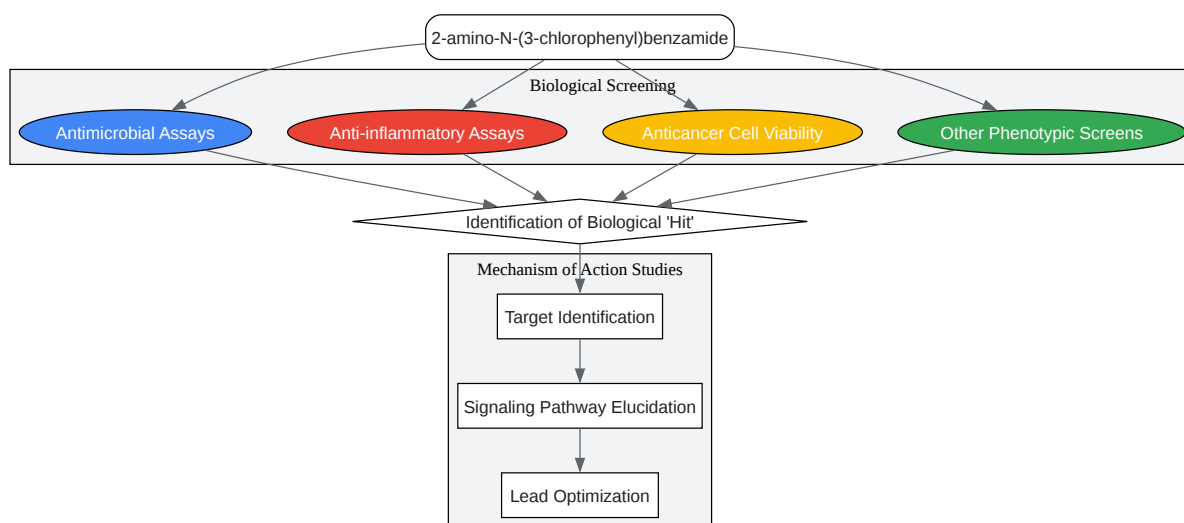
Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and structural elucidation of **2-amino-N-(3-chlorophenyl)benzamide**, based on established chemical principles for analogous compounds.[3][4]

Proposed Synthesis

A logical and efficient two-step synthesis involves the acylation of 3-chloroaniline with 2-nitrobenzoyl chloride, followed by the reduction of the nitro group.





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References

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- 2. PubChemLite - 2-amino-n-(3-chlorophenyl)benzamide (C13H11ClN2O) [pubchemlite.lcsb.uni.lu]
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